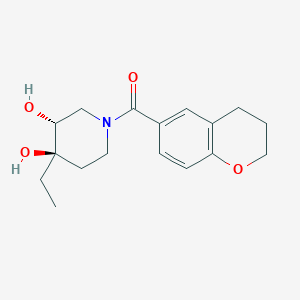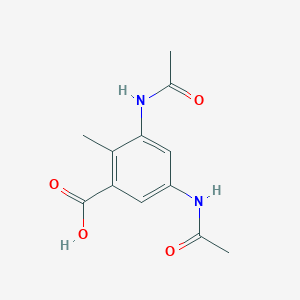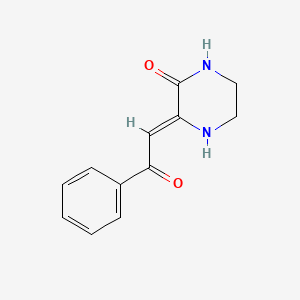![molecular formula C20H21N3O2 B5539868 7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)
7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazolo[3,4-a]isoquinoline derivatives involves complex organic reactions. For instance, Sidhu et al. (1966) describe the synthesis of s-triazolo[3,4-a]isoquinoline and its analogs from 1-isoquinolylhydrazine by cyclization with formic and acetic acid, indicating a method to synthesize related compounds (Sidhu, Naqui, & Iyengar, 1966). Additionally, Abarca et al. (2003) discuss the synthesis of 5,5'-bi[1,2,3]triazolo[5,1-a]isoquinoline, providing insight into the dimerization processes relevant to similar compounds (Abarca, Ballesteros, & Domı́nguez, 2003).
Molecular Structure Analysis
The molecular structure of triazolo[3,4-a]isoquinoline derivatives is complex and can be studied through various spectroscopic methods. The study by Sokol et al. (2003) on the crystal structure of transition metal complexes with 3-(o-nitrophenyl)-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline reveals structural insights through X-ray crystallography, which could be applicable to related molecules (Sokol et al., 2003).
Chemical Reactions and Properties
The chemical behavior of triazolo[3,4-a]isoquinoline derivatives can involve various reactions. For example, Glushkov et al. (2000) describe the formation of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, showing reaction pathways for functionalization (Glushkov et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, are essential for understanding these compounds. Sokol et al. (2001) provide an analysis of the crystal and molecular structures of related compounds, which can offer insights into the physical characteristics of triazolo[3,4-a]isoquinoline derivatives (Sokol et al., 2001).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity and stability, is crucial. The work by Arigela et al. (2013) on the synthesis of triazolo isoquinolines under metal-free conditions reveals important aspects of the chemical properties of these molecules (Arigela, Samala, Mahar, Shukla, & Kundu, 2013).
科学的研究の応用
Synthesis and Chemical Reactions
- The synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety involves Michael addition reactions and further derivatization to yield various triazolopyrimidine derivatives, indicating a methodological exploration of complex heterocyclic chemistry (Abdallah, Hassaneen, & Abdelhadi, 2009).
- Another study focused on the synthesis, reaction, and antimicrobial activity of new chalcones incorporating the isoquinoline moiety, showcasing the potential biological applications of these compounds (Mukhtar et al., 2022).
- Research into the reaction of o-oxazolinylphenyllithium with carbon monoxide led to the creation of a tricyclic compound through carbonylative cyclization, demonstrating an innovative approach to constructing complex isoquinoline derivatives (Iwamoto, Chatani, & Murai, 2000).
Potential Applications and Interconversions
- Studies on the synthesis and interconversions of some s-triazolo[3,4-a]isoquinolines provide insights into the structural modifications and potential utility of these compounds in various chemical contexts (Sidhu, Naqui, & Iyengar, 1966).
- Investigation into the synthesis of 5,5-dialkyl-3-perfluoroalkyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines highlights the introduction of perfluoroalkyl groups into the isoquinoline framework, suggesting modifications that could affect the compound's properties and applications (Glushkov et al., 2000).
特性
IUPAC Name |
7,10-dimethoxy-5,5-dimethyl-3-phenyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-20(2)12-14-15(24-3)10-11-16(25-4)17(14)19-22-21-18(23(19)20)13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQPDKZRNZQLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2C3=NN=C(N31)C4=CC=CC=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)
![N-(4-chlorophenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5539821.png)
![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)


![(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5539843.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)
![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)